N,N,N-Trihexylhexan-1-aminium acetate

Description

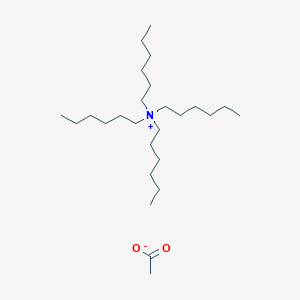

N,N,N-Trihexylhexan-1-aminium acetate is a quaternary ammonium salt composed of a hexyl-substituted ammonium cation paired with an acetate anion. Its structure features a central nitrogen atom bonded to three hexyl chains and one hexyl group (forming a hexan-1-aminium backbone), resulting in a bulky, hydrophobic cation (C24H52N<sup>+</sup>) balanced by a hydrophilic acetate anion (C2H3O2<sup>−</sup>). This amphiphilic nature enables its use in applications requiring phase-transfer catalysis, ionic liquids, or surfactants.

Properties

CAS No. |

36368-79-3 |

|---|---|

Molecular Formula |

C26H55NO2 |

Molecular Weight |

413.7 g/mol |

IUPAC Name |

tetrahexylazanium;acetate |

InChI |

InChI=1S/C24H52N.C2H4O2/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-2(3)4/h5-24H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |

InChI Key |

OVEGCWNSHIHZJK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trihexylhexan-1-aminium acetate typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react trihexylamine with hexyl bromide in the presence of a base to form the quaternary ammonium bromide. This intermediate can then be treated with sodium acetate to exchange the bromide ion for an acetate ion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trihexylhexan-1-aminium acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is less common due to the stability of the quaternary ammonium group.

Reduction: Reduction reactions are also rare for this compound.

Substitution: The acetate ion can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Substitution: Ion exchange resins or solutions of other salts (e.g., sodium chloride) can facilitate the substitution of the acetate ion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, ion exchange reactions will yield different quaternary ammonium salts depending on the anion introduced.

Scientific Research Applications

N,N,N-Trihexylhexan-1-aminium acetate has several applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Biology: The compound’s surfactant properties make it useful in cell lysis and membrane studies.

Medicine: It can be used in drug formulation to enhance the solubility and bioavailability of certain drugs.

Industry: The compound is used in the formulation of detergents, disinfectants, and fabric softeners.

Mechanism of Action

The mechanism of action of N,N,N-Trihexylhexan-1-aminium acetate is primarily based on its surfactant properties. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability or cell lysis. This property is exploited in both biological research and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Anion Variation: Acetate vs. Tetrafluoroborate

The most direct analog of N,N,N-Trihexylhexan-1-aminium acetate is N,N,N-Trihexylhexan-1-aminium tetrafluoroborate (CAS 15553-50-1), which substitutes the acetate anion with tetrafluoroborate (BF4<sup>−</sup>). Key differences include:

- Thermal Stability : Tetrafluoroborate salts generally exhibit higher thermal stability (melting point: 90–92°C for the tetrafluoroborate analog) compared to acetates, which often have lower melting points due to weaker ionic interactions .

- Solubility : Acetate anions enhance solubility in polar solvents (e.g., water or alcohols), whereas tetrafluoroborate salts are more lipophilic, favoring organic phases.

- Applications : Tetrafluoroborate derivatives are prevalent in electrochemical systems (e.g., electrolytes) due to their stability and conductivity, while acetates may serve as phase-transfer catalysts in organic synthesis or biocompatible ionic liquids .

Alkyl Chain Modifications

Quaternary ammonium salts with shorter alkyl chains (e.g., triethyl or trimethyl variants) are more hydrophilic and less viscous but lack the surfactant-like properties of hexyl-substituted analogs. For instance, cetyltrimethylammonium acetate (CTMA acetate), a common surfactant, contrasts with this compound in chain length and micelle-forming capacity.

Physicochemical Properties

The table below summarizes key properties of this compound and its tetrafluoroborate analog:

Broader Context of Acetate Salts

While the provided evidence lacks direct studies on this compound, other acetate-containing compounds highlight the anion's versatility:

- Abiraterone acetate (): A prodrug with improved bioavailability due to acetate esterification, demonstrating the anion’s role in modulating drug release .

- Metal acetates (): Zinc and copper acetates exhibit antifungal activity, though their mechanisms differ from quaternary ammonium salts .

- Neuromedin N acetate (): A neuropeptide derivative where acetate enhances solubility and stability in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.